molecular formula C9H9ClFNO2 B7567803 N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide

Cat. No. B7567803
M. Wt: 217.62 g/mol
InChI Key: KEDQWRKWGAJFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide, also known as CFM-2, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide works by binding to a specific site on the TRPV1 and TRPA1 channels, preventing them from opening and allowing ions to flow through. This results in a decrease in the activity of these channels, which in turn reduces pain sensation.
Biochemical and Physiological Effects
N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, it has been shown to have anti-inflammatory effects, as well as anti-cancer properties. It has also been shown to have a protective effect on the heart, reducing the damage caused by ischemia/reperfusion injury.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide has a number of advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied, with a large body of literature available on its properties and potential uses. However, one limitation of N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide. One area of interest is its potential use in the treatment of chronic pain. There is also interest in its anti-inflammatory and anti-cancer properties, and further research is needed to fully understand these effects. Additionally, there is potential for the development of derivatives of N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide that may have improved properties and be more effective for certain applications.

Synthesis Methods

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide can be synthesized using a simple two-step process. The first step involves the reaction of 5-chloro-2-fluoroaniline with methyl chloroacetate to form 5-chloro-2-fluoro-N-methylacetanilide. The second step involves the reaction of 5-chloro-2-fluoro-N-methylacetanilide with methoxyamine hydrochloride to form N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide. The yield of this process is typically around 60%.

Scientific Research Applications

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels, including the TRPV1 and TRPA1 channels. These channels are involved in pain sensation, and N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide has been shown to have analgesic properties in animal models.

properties

IUPAC Name

N-(5-chloro-2-fluorophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-14-5-9(13)12-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDQWRKWGAJFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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